molecular formula C30H43N2Na4O31S3- B1180703 N-Acetyl-heparin CAS No. 134498-62-7

N-Acetyl-heparin

货号: B1180703
CAS 编号: 134498-62-7
分子量: 1115.8 g/mol
InChI 键: QEZNLARJERSVRZ-UHFFFAOYSA-I
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: N-Acetyl-heparin is typically prepared from porcine mucosal heparin through a modification of the method developed by Nagasawa and Inoue . The process involves the N-acetylation of heparin, which can be achieved using acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under controlled conditions to ensure the desired degree of acetylation.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of heparin from animal tissues, followed by chemical modification. The heparin is first purified and then subjected to N-acetylation using acetic anhydride. The product is then purified to remove any unreacted starting materials and by-products .

科学研究应用

Anticoagulant Properties

N-Acetyl-heparin retains anticoagulant properties similar to those of standard heparin but with reduced side effects. It can effectively inhibit thrombin and factor Xa, making it valuable for preventing and treating thromboembolic disorders. Studies indicate that this compound can be synthesized through chemoenzymatic methods, enhancing its availability for clinical use without reliance on animal sources .

Anti-Inflammatory Effects

Recent research has highlighted the anti-inflammatory capabilities of this compound, particularly in conditions characterized by excessive inflammation. For instance, a study demonstrated that this compound significantly attenuated acute lung injury caused by acid aspiration in mice by antagonizing extracellular histones, which are known inflammatory mediators . This suggests a potential therapeutic role in managing acute respiratory distress syndrome (ARDS) and other inflammatory conditions.

Cardioprotective Applications

This compound has shown promise in cardioprotection during ischemia-reperfusion injury. In experimental models using rabbits, it was found to protect myocardial tissue from damage associated with ischemia without exhibiting anticoagulant effects. This unique property allows it to mitigate heart injury while avoiding the complications linked to traditional heparin administration .

Potential in Cancer Therapy

Emerging studies suggest that this compound may enhance the antitumor activity of low molecular weight heparins. Research indicates that acetylation can strengthen the antineoplastic properties of these compounds, providing a dual action against cancer cells while minimizing anticoagulation risks . This opens avenues for developing targeted cancer therapies utilizing this compound.

Respiratory Conditions

The application of nebulized this compound has been explored in treating inhalational injuries and smoke inhalation-related lung damage. Clinical observations indicate that nebulized formulations can improve airway edema and facilitate recovery without adverse effects, suggesting its utility in respiratory therapy .

  • Acute Lung Injury Model : In a controlled study involving mice with acid aspiration-induced lung injury, high doses of this compound improved survival rates significantly compared to standard heparin treatments, indicating its superior efficacy in reducing histone-mediated inflammation .
  • Cardiac Protection Study : A study on New Zealand White rabbits revealed that both heparin and this compound pre-treatment resulted in lower creatine kinase levels post-ischemia compared to untreated controls, underscoring the cardioprotective role of this compound independent of its anticoagulant properties .
  • Nebulization Therapy : Clinical cases involving patients with smoke inhalation injuries demonstrated significant improvements when treated with nebulized this compound alongside standard care, highlighting its potential as an adjunct therapy in respiratory distress scenarios .

生物活性

N-Acetyl-heparin (NAH) is a chemically modified form of heparin, a naturally occurring anticoagulant polysaccharide. This article explores the biological activity of NAH, focusing on its anticoagulant properties, potential therapeutic applications, and underlying mechanisms. We will also present relevant research findings and case studies to illustrate its efficacy.

Overview of this compound

This compound is derived from heparin through the acetylation of its amino groups, which alters its biological properties. This modification can reduce anticoagulant activity while potentially enhancing other therapeutic effects, such as anti-inflammatory and anti-tumor activities.

Anticoagulant Activity

The primary biological activity of heparin and its derivatives is their ability to inhibit blood coagulation. NAH exhibits a reduced anticoagulant effect compared to standard heparin due to the modification of its sulfation pattern.

Table 1: Comparison of Anticoagulant Activity

CompoundAnticoagulant Activity (%)Mechanism of Action
Heparin100Potent inhibitor of thrombin and factor Xa
This compound85.5Reduced binding affinity for antithrombin

The reduction in anticoagulant activity is attributed to the lower N-sulfate content in NAH, which is critical for binding to antithrombin III and inhibiting thrombin activity .

1. Inhalational Injury Treatment

Recent studies have explored the use of nebulized NAH in treating inhalational injuries. A regimen combining unfractionated heparin (UFH) and N-acetylcysteine (NAC) showed promising results in improving outcomes for patients with smoke inhalation injuries. In one case study, a patient treated with nebulized UFH demonstrated significant improvement in airway edema and resolution of soot deposits within five days .

2. Cardiovascular Protection

Research indicates that NAH may provide protective effects in myocardial ischemia-reperfusion (IR) injury. In vivo studies have shown that pretreatment with NAH significantly increases myocardial levels of cyclic guanosine monophosphate (cGMP), a marker associated with vasodilation and cardioprotection .

The biological activity of NAH can be attributed to several mechanisms:

  • Anticoagulation : While NAH has reduced anticoagulant properties compared to heparin, it still retains some capacity to modulate coagulation pathways.
  • Endothelial Function : NAH may enhance endothelial function by increasing nitric oxide (NO) production, which plays a crucial role in vascular health.
  • Anti-inflammatory Effects : The modification of heparin into NAH can lead to altered interactions with inflammatory mediators, potentially reducing inflammation in various conditions.

Case Study 1: Nebulized Heparin in Inhalational Injury

A study reported a case where a patient with severe inhalational injury was treated with nebulized UFH and NAC. The treatment resulted in improved airway function and reduced duration of mechanical ventilation . The patient showed no adverse effects, highlighting the safety profile of this therapeutic approach.

Case Study 2: Myocardial Ischemia-Reperfusion Injury

In an experimental model, NAH was shown to significantly increase myocardial cGMP levels during IR injury compared to saline controls. This suggests that NAH may confer cardioprotective effects through enhanced NO signaling pathways .

属性

CAS 编号

134498-62-7

分子式

C30H43N2Na4O31S3-

分子量

1115.8 g/mol

IUPAC 名称

tetrasodium;3-[3-acetamido-5-[5-[3-acetamido-5-methoxy-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylate

InChI

InChI=1S/C30H48N2O31S3.4Na/c1-7-14(35)16(37)22(24(56-7)26(40)41)60-28-12(31-8(2)33)15(36)19(10(57-28)5-54-64(44,45)46)59-30-18(39)17(38)23(25(62-30)27(42)43)61-29-13(32-9(3)34)21(63-66(50,51)52)20(53-4)11(58-29)6-55-65(47,48)49;;;;/h7,10-25,28-30,35-39H,5-6H2,1-4H3,(H,31,33)(H,32,34)(H,40,41)(H,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-5

InChI 键

QEZNLARJERSVRZ-UHFFFAOYSA-I

规范 SMILES

CC1C(C(C(C(O1)C(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])OC4C(C(C(C(O4)COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])NC(=O)C)O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。